1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazole, specifically 1,2,4-triazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of thiophene and 1,2,4-triazole derivatives can be analyzed using techniques like X-ray crystal structures and IR absorption spectra .Chemical Reactions Analysis
Thiophene and triazole compounds can undergo a variety of chemical reactions. For example, thiophene can react with 3-acetylpyridine and thiourea to obtain pyrimidinthiol derivatives .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Studies
Researchers have been focused on synthesizing novel compounds with the thiophene and triazole moieties due to their promising properties. For instance, the synthesis of novel heterocycles through reactions involving thiophene derivatives and their structural characterization have been documented. These efforts aim to explore the structural basis for the activity of such compounds and to potentially develop new materials with desirable properties (Silva et al., 2014).
Antimicrobial Activity
The antibacterial activity of compounds containing the 1,2,4-triazole and thiophene groups has been investigated. Studies have demonstrated that some of these compounds exhibit significant activity against bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, highlighting their potential as antimicrobial agents (Tehranchian et al., 2005).
Antidepressant Activity
Research into the antidepressant properties of 1,2,4-triazole derivatives, including those with thiophene substituents, has been conducted. Synthesizing derivatives and evaluating their efficacy in models of depression has revealed potential antidepressant effects, suggesting a new avenue for the development of antidepressant medications (Radhika et al., 2011).
Luminescence and Materials Science
Thiophene-derivatized compounds, including those incorporating triazole rings, have been studied for their luminescent properties. Complexes with lanthanide ions such as Eu(III) and Tb(III) have been synthesized, demonstrating high luminescence. These findings open up potential applications in materials science, particularly in the development of luminescent materials (de Bettencourt-Dias et al., 2007).
Cancer Research
Compounds based on thiophene and triazole structures have also been explored for their anticancer activity. Specific derivatives have shown selectivity towards cancer cell lines, indicating their potential for further investigation as anticancer agents. The research focuses on understanding the mechanisms behind their antiproliferative effects and optimizing their activity (Haridevamuthu et al., 2023).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, like en300-6479016, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
Properties
IUPAC Name |
1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S.ClH/c1-5(9)7-10-8(12-11-7)6-3-2-4-13-6;/h2-5H,9H2,1H3,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLWRUUDJGCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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